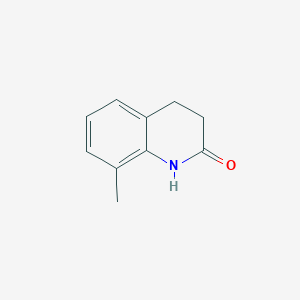

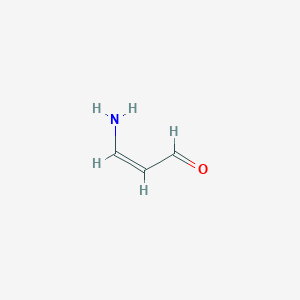

3-氟苯甲酰氰

描述

Synthesis Analysis

The synthesis of fluoro-substituted aromatic hydrocarbons, such as 3-fluorobenzoyl cyanide, involves multiple steps that are designed to introduce fluorine atoms into the aromatic ring. In the case of 3-fluorobenzo[a]pyrene (3-FBP), the synthesis was achieved starting from 6-chlorobenzo[a]pyrene (6-ClBP). The process included nitration, reduction to the amino group, diazotization, and finally, the reaction with dimethylamine to produce dimethyltriazonium tetrafluoroborate salts. These salts were then heated in toluene to obtain a mixture of fluorinated isomers, which were separated by chromatography. The chloro substituent was removed by hydrogenolysis to yield the final product, 3-FBP .

Molecular Structure Analysis

The molecular structure of 3-fluorobenzoyl cyanide derivatives can be characterized using various analytical techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis. These methods provide detailed information about the functional groups, the position of the fluorine atom on the aromatic ring, and the overall molecular framework. For instance, the structure of 3-chloro-4-fluorobenzoylthiourea was confirmed using IR and ^1H NMR, ensuring the correct placement of the chlorine and fluorine substituents on the benzoyl ring .

Chemical Reactions Analysis

The chemical reactivity of 3-fluorobenzoyl cyanide compounds is influenced by the presence of the fluorine atom, which is highly electronegative. This can affect the electron density distribution in the molecule and thus its reactivity in various chemical reactions. The synthesis of 3-chloro-4-fluorobenzoylthiourea, for example, involved the reaction of an isosulfocyanic ester with an amino-substituted pyrimidine, indicating that the fluorine atom did not hinder the formation of the thiourea functional group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluorobenzoyl cyanide derivatives are determined by their molecular structure. The introduction of fluorine atoms can significantly alter properties such as boiling point, melting point, solubility, and stability. These changes are due to the strong carbon-fluorine bond and the influence of fluorine on the overall polarity of the molecule. The specific properties of these compounds can be tailored by the synthesis process to suit their intended applications, such as in the case of herbicidal activity demonstrated by 3-chloro-4-fluorobenzoylthiourea .

科学研究应用

Environmental Science and Pollution Research

Application : 3-Fluorobenzoyl cyanide is used in the synthesis of a novel type of magnetic nanoparticles (Fe 3 O 4 @SiO 2 @FBC) for the extraction and determination of perfluorinated compounds (PFCs) .

Methods : The 3-fluorobenzoyl chloride functionalized magnetic nanoparticles are synthesized and used for the extraction of PFCs. This is coupled with ultra-high performance liquid chromatography with tandem triple quadrupole mass spectrometry (UHPLC-MS/MS) for the determination of PFCs .

Results : The application of these nanoparticles in the removal of emerging contaminants has drawn great attention in recent decades .

Organic & Biomolecular Chemistry

Field : Organic & Biomolecular Chemistry

Application : 3-Fluorobenzoyl cyanide might be used in cyanation reactions .

Methods : Traditionally, the cyanation reaction employs metal cyanides as cyanide sources, which are toxic and environmentally unfriendly. Very recently, many excellent examples of using combined cyanide sources as cyanating agents have been reported .

Results : The cyanation reaction is a key transformation due to the wide-ranging applications of nitrile compounds in organic chemistry .

未来方向

The future research directions for 3-Fluorobenzoyl cyanide could involve developing more efficient and environmentally friendly methods for its synthesis and degradation . There is also potential for producing value-added products, such as biogas, co-factors of neurotransmitters, and electricity from the treatment process .

属性

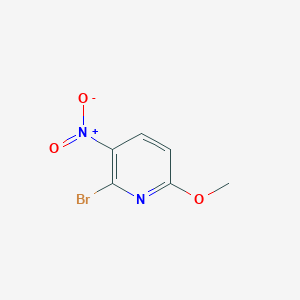

IUPAC Name |

3-fluorobenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWGBEQPOWGEMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50519455 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluorobenzoyl cyanide | |

CAS RN |

658-08-2 | |

| Record name | 3-Fluorobenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50519455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B1338704.png)

![2-(2-Bromoethyl)-1H-benzo[d]imidazole](/img/structure/B1338715.png)

![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)